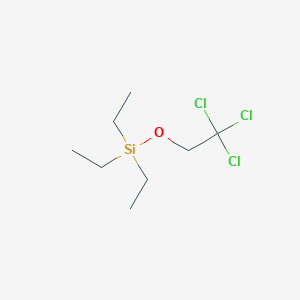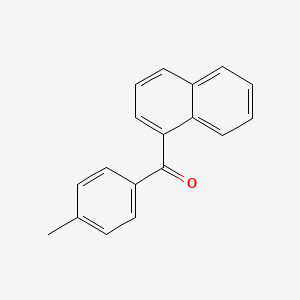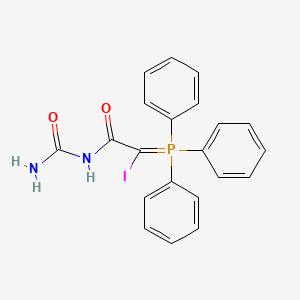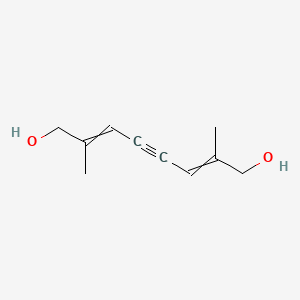![molecular formula C19H22O3S B14511001 Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate CAS No. 63737-15-5](/img/structure/B14511001.png)
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate is a complex organic compound characterized by a cyclopentyl ring substituted with a phenylsulfanyl group and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol and an appropriate leaving group on the cyclopentyl ring.
Oxidation to Form the Oxo Group: The oxo group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.
Esterification to Form the Methyl Ester: The final step involves esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the alkyne to an alkene or alkane.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, and aldehydes.
Reduction: Products may include alcohols, alkenes, and alkanes.
Substitution: Products depend on the nucleophile used and can include various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with proteins or enzymes, altering their activity. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The alkyne moiety may also play a role in its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-enoate: This compound is similar but has an alkene instead of an alkyne.
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]heptanoate: This compound has an alkane instead of an alkyne.
Uniqueness
Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate is unique due to the presence of the alkyne moiety, which imparts distinct reactivity and potential applications. The combination of the phenylsulfanyl group and the oxo group also contributes to its unique chemical and biological properties.
Propiedades
Número CAS |
63737-15-5 |
|---|---|
Fórmula molecular |
C19H22O3S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
methyl 7-(2-oxo-1-phenylsulfanylcyclopentyl)hept-5-ynoate |
InChI |
InChI=1S/C19H22O3S/c1-22-18(21)13-7-2-3-8-14-19(15-9-12-17(19)20)23-16-10-5-4-6-11-16/h4-6,10-11H,2,7,9,12-15H2,1H3 |
Clave InChI |
ZHBICWWPHHRCIF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC#CCC1(CCCC1=O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)

![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)

![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)

![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)

![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
